1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride

Vue d'ensemble

Description

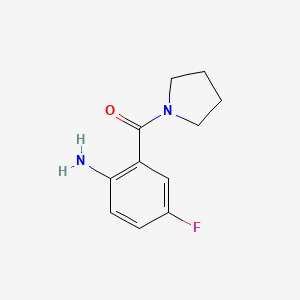

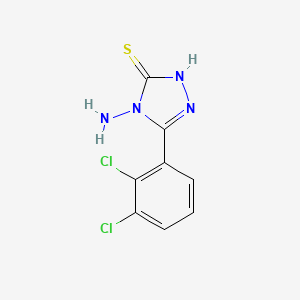

1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride is a chemical compound with the molecular formula C9H15ClN4. It has a molecular weight of 214.69 g/mol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more . Another study designed, synthesized, and evaluated a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of 1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride is represented by the formula C9H15ClN4. The average mass is 214.695 Da and the monoisotopic mass is 214.098526 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride include its molecular weight of 214.69 g/mol and its molecular formula of C9H15ClN4 .Applications De Recherche Scientifique

Optical Properties of Trisheterocyclic Systems

A study by Palion-Gazda et al. (2019) investigated the optical properties of trisheterocyclic systems, including derivatives of 2,6-di(pyrazin-2-yl)pyridine with various electron donating amino groups. This research provides insight into the thermal, redox, UV-Vis absorption, and emission properties of these compounds, which are crucial for applications in materials science and photonics (Palion-Gazda et al., 2019).

Pharmacokinetic Modeling of Kinase Inhibitors

Yamazaki et al. (2011) assessed the physiologically based pharmacokinetic model for predicting plasma concentration-time profiles of orally available cMet kinase inhibitors. This study highlights the importance of understanding the pharmacokinetics of such compounds for effective drug development (Yamazaki et al., 2011).

Anticholinesterase Effects of Pyrazoline Derivatives

A study by Altıntop (2020) synthesized new pyrazoline derivatives and evaluated their anticholinesterase effects. These compounds, including those with piperidine substituents, showed potential for treating neurodegenerative disorders due to their effectiveness on cholinesterases (Altıntop, 2020).

Water-soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Research by Baraldi et al. (2012) explored the development of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, including those with a 1-(substituted)piperidin-4-yl ring. These compounds are significant as adenosine receptor antagonists and have implications in medicinal chemistry (Baraldi et al., 2012).

Spectral Analysis of 1-(Pyrazin-2-yl) Piperidin-2-ol

A study by Suresh et al. (2015) focused on the synthesis and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol, providing valuable data for understanding the structural and electronic properties of such compounds (Suresh et al., 2015).

Genotoxicity of Piperazinylpyrazine Derivatives

Kalgutkar et al. (2007) examined the genotoxicity of a novel 5-HT2C agonist, which is structurally related to 1-Pyrazin-2-yl-piperidin-3-ylamine. This research contributes to the understanding of the safety profile of such compounds (Kalgutkar et al., 2007).

Piperidine Imino-C-glycosides Synthesis

Research by Dondoni and Nuzzi (2006) explored the synthesis of piperidine homoazasugars, which are relevant for developing new pharmaceutical compounds (Dondoni & Nuzzi, 2006).

Pharmacokinetic-Pharmacodynamic Modeling of cMet Kinase Inhibitor

Yamazaki et al. (2008) conducted studies on PF02341066, a cMet kinase inhibitor, to understand its pharmacokinetic-pharmacodynamic relationship, which is vital for cancer treatment strategies (Yamazaki et al., 2008).

Orientations Futures

Future research directions could involve further exploration of the synthesis methods and potential applications of 1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride and related compounds. For instance, the anti-tubercular activity of certain piperazine derivatives suggests potential for therapeutic applications .

Propriétés

IUPAC Name |

1-pyrazin-2-ylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.ClH/c10-8-2-1-5-13(7-8)9-6-11-3-4-12-9;/h3-4,6,8H,1-2,5,7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJSIIWZOJSHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671556 | |

| Record name | 1-(Pyrazin-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride | |

CAS RN |

1185319-30-5 | |

| Record name | 1-(Pyrazin-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxypropyl)amino]isonicotinic acid](/img/structure/B1390932.png)

![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)

![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine](/img/structure/B1390936.png)